beta-Eudesmol

Catalog No.
S601726
CAS No.
473-15-4
M.F
C15H28O
M. Wt
224.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
beta-Eudesmol

CAS Number

473-15-4

Product Name

beta-Eudesmol

IUPAC Name

2-[(2R,4aR,8R,8aS)-4a,8-dimethyl-2,3,4,5,6,7,8,8a-octahydro-1H-naphthalen-2-yl]propan-2-ol

Molecular Formula

C15H28O

Molecular Weight

224.38 g/mol

InChI

InChI=1S/C15H28O/c1-11-6-5-8-15(4)9-7-12(10-13(11)15)14(2,3)16/h11-13,16H,5-10H2,1-4H3/t11-,12-,13+,15-/m1/s1

InChI Key

YJHVMPKSUPGGPZ-GUIRCDHDSA-N

SMILES

CC12CCCC(=C)C1CC(CC2)C(C)(C)O

Synonyms

(2R,4aR,8aS)-Decahydro-α,α,4a-trimethyl-8-methylene-2-naphthalenemethanol

Canonical SMILES

CC1CCCC2(C1CC(CC2)C(C)(C)O)C

Isomeric SMILES

C[C@@H]1CCC[C@]2([C@H]1C[C@@H](CC2)C(C)(C)O)C

Anti-tumor and Anti-angiogenic Properties

Studies suggest that beta-eudesmol exhibits anti-tumor properties. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including lung and colon cancer, by suppressing a signaling pathway crucial for tumor growth and development . Additionally, beta-eudesmol displays anti-angiogenic activity, meaning it hinders the formation of new blood vessels that tumors require for growth and metastasis .

Potential for Neuroprotection and Neural Regeneration

Research indicates that beta-eudesmol may play a role in neuroprotection and neural regeneration. Studies have demonstrated its ability to stimulate neurite outgrowth, which are extensions of nerve cells essential for establishing connections and communication within the nervous system . This suggests its potential application in treating neurodegenerative disorders characterized by nerve cell loss and impaired nerve function.

Stress Reduction and Mental Health

Emerging evidence suggests that beta-eudesmol might have applications in managing stress and promoting mental well-being. Studies have shown that it can reduce the levels of a stress marker in saliva after exposure to acute mental stress in healthy individuals . This suggests its potential as a natural approach to managing stress and related disorders like anxiety and depression.

Beta-eudesmol is a carbobicyclic compound classified as an oxygenated sesquiterpene. Its chemical formula is C15H26OC_{15}H_{26}O . It features a trans-decalin structure with hydroxyl and methyl substituents at specific positions, which contribute to its unique properties. Beta-eudesmol is primarily isolated from essential oils of various plants, notably from the rhizomes of Atractylodes lancea and eucalyptus oils . This compound is recognized for its diverse biological activities and therapeutic potential.

Research suggests that beta-Eudesmol exerts its biological effects through various mechanisms:

  • Activation of TRPA1 channels: Beta-Eudesmol can activate TRPA1, a transient receptor potential cation channel involved in various physiological processes, including appetite regulation []. This activation might stimulate appetite by increasing ghrelin levels (a hunger hormone).
  • Anti-inflammatory activity: Beta-Eudesmol might possess anti-inflammatory properties by suppressing the production of inflammatory mediators [].
  • Anticancer effects: The mechanism of beta-Eudesmol's potential antitumor activity is not fully understood but might involve inducing apoptosis (programmed cell death) in cancer cells [].
Typical of sesquiterpenes, including:

  • Hydroxylation: The presence of the hydroxyl group allows for further functionalization.
  • Oxidation: Beta-eudesmol can be oxidized to produce various derivatives that may exhibit different biological activities.
  • Rearrangements: Under certain conditions, beta-eudesmol can undergo rearrangements leading to the formation of other sesquiterpenes .

These reactions contribute to its reactivity and potential applications in medicinal chemistry.

Beta-eudesmol exhibits a range of biological activities, including:

  • Anti-allergic Effects: It has been shown to suppress mast cell degranulation, reducing histamine release and other inflammatory mediators .
  • Appetite Stimulation: Research indicates that beta-eudesmol activates the transient receptor potential ankyrin 1 channel, stimulating appetite through increased gastric vagal nerve activity .
  • Anti-cancer Properties: Studies suggest it inhibits tumor growth by blocking angiogenesis and inducing apoptosis in cancer cells .
  • Antihypertensive Effects: It has been noted for its ability to block calcium channels, contributing to blood pressure regulation .

Beta-eudesmol can be synthesized through various methods:

  • Isolation from Natural Sources: The most common method involves extracting beta-eudesmol from essential oils of plants like Atractylodes lancea.
  • Chemical Synthesis: Synthetic routes include cyclization reactions that yield beta-eudesmol from simpler precursors. For example, a notable synthesis involves the use of cyclization techniques on specific substrates .
  • Biotransformation: Microbial fermentation processes can also be employed to produce beta-eudesmol from other terpenes or related compounds.

Beta-eudesmol has several applications across different fields:

  • Pharmaceuticals: Due to its anti-inflammatory and anti-cancer properties, it is being researched as a potential therapeutic agent for allergic reactions and tumors.
  • Food Industry: Its appetite-stimulating effects make it a candidate for enhancing food products.
  • Cosmetics: Its presence in essential oils allows for its use in perfumes and skin care products due to its fragrance and potential skin benefits.

Research has highlighted several interactions involving beta-eudesmol:

  • Mast Cell Interaction: Studies indicate that beta-eudesmol inhibits mast cell activation, thereby reducing allergic responses by modulating intracellular calcium levels .
  • Neuronal Activity: It enhances gastric vagal nerve activity, influencing digestive processes and appetite regulation through interactions with specific receptors .
  • Histamine Release Modulation: Beta-eudesmol affects histamine release in the hypothalamus, implicating its role in neuroendocrine signaling related to appetite .

Beta-eudesmol shares structural similarities with other sesquiterpenes. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
Alpha-eudesmolSesquiterpeneOften found alongside beta-eudesmol; less studied for biological activity.
EucalyptolMonoterpeneKnown for its antiseptic properties; used in cough suppressants.
Germacrene DSesquiterpeneExhibits anti-inflammatory properties; used in perfumery.
FarnesolSesquiterpeneKnown for antimicrobial activity; used in cosmetics.

Uniqueness of Beta-Eudesmol

Beta-eudesmol stands out due to its specific biological activities, particularly its dual role in both promoting appetite and exhibiting anti-allergic properties. Its ability to modulate mast cell activity differentiates it from other similar compounds, making it a promising candidate for further pharmacological exploration .

XLogP3

4.5

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

224.214015512 g/mol

Monoisotopic Mass

224.214015512 g/mol

Heavy Atom Count

16

UNII

EGP3DXQ871

GHS Hazard Statements

Aggregated GHS information provided by 164 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

473-15-4

General Manufacturing Information

2-Naphthalenemethanol, decahydro-.alpha.,.alpha.,4a-trimethyl-8-methylene-, (2R,4aR,8aS)-: INACTIVE

Dates

Modify: 2023-08-15
Jeroen S. Dickschat, Helge B. Bode, Silke C. Wenzel, Rolf Müller, Stefan Schulz; Biosynthesis and identification of volatiles released by the myxobacterium Stigmatella aurantiaca., ChemBioChem, 611, 2023-2033. DOI:10.1002/cbic.200500174 PMID:16208730

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